Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-
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Overview
Description
10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a phosphodiesterase 5 inhibitor, which has implications for the treatment of diseases such as Alzheimer’s .
Preparation Methods
The synthesis of 10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine typically involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate under acid catalysis conditions. This reaction proceeds at room temperature in methanol, resulting in the formation of N-vinyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
10-Chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a phosphodiesterase 5 inhibitor, which could be useful in treating Alzheimer’s disease.
Biological Studies: The compound’s derivatives have shown various biological activities, including antiproliferative and cytotoxic effects against cancer cells.
Industrial Applications: It serves as a scaffold for the development of new drugs and therapeutic agents, particularly in the field of neurodegenerative diseases.
Mechanism of Action
The
Properties
CAS No. |
59194-39-7 |
---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine |
InChI |
InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3 |
InChI Key |
UMCGKFJZALRTPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl |
Origin of Product |
United States |
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